5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a fused thiazolo[3,2-b][1,2,4]triazole core substituted with:
- A 3-bromophenyl group at position 3.
- A 4-(2-fluorophenyl)piperazinyl-methyl moiety at position 4.
- A methyl group at position 2.
- A hydroxyl group at position 5.
However, explicit biological data for this compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
5-[(3-bromophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-4-6-16(23)13-15)28-11-9-27(10-12-28)18-8-3-2-7-17(18)24/h2-8,13,19,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDJVCFQQJADDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core and subsequent functionalization with the bromophenyl and fluorophenyl piperazine groups. One common synthetic route involves the reaction of 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various piperazines and formaldehyde in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the development of scalable processes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Substituents
Key Observations :
Bromophenyl vs. The 2-fluorophenyl group on the piperazine ring (target compound) introduces steric hindrance and electronic effects distinct from 4-fluorophenyl derivatives, possibly altering receptor binding kinetics .
Piperazine Moieties: The 4-(2-fluorophenyl)piperazinyl group is a hallmark of serotonin/dopamine receptor ligands (e.g., aripiprazole analogs).
Hydroxyl Group at Position 6 :
Pharmacological Potential and Mechanisms
Antimicrobial Activity :
- Compounds with bromophenyl and triazole moieties (e.g., ’s bromobenzyl-oxadiazole derivatives) exhibit broad-spectrum antimicrobial activity against E. coli and S. aureus . The target compound’s bromophenyl and triazole core may confer similar activity, though the piperazine group could redirect specificity toward Gram-positive pathogens.
Antifungal Activity :
- Triazolo-thiadiazoles with methoxyphenyl groups () show predicted activity against fungal 14α-demethylase .
CNS Modulation :
- Piperazine-containing analogs (e.g., ’s fluorophenyl-thiazoles) often target 5-HT1A or D2 receptors . The target compound’s piperazine moiety and fluorophenyl group align with structural motifs of atypical antipsychotics, warranting further neuropharmacological studies.
Characterization :
Biological Activity
The compound 5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869344-08-1) is a novel chemical entity with potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 502.4 g/mol. Its structure features a thiazolo-triazole core linked to a piperazine moiety, which is known for its diverse pharmacological properties.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antitumor Activity : Preliminary results indicate that this compound exhibits significant antitumor properties. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Mechanism of Action : The compound is believed to interact with multiple targets within the cell, potentially affecting pathways involved in cell cycle regulation and apoptosis.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, although detailed studies are still needed to fully understand its bioavailability and metabolism.
In Vitro Studies
In vitro experiments have demonstrated that the compound effectively inhibits the growth of cancer cells. For instance:
- Cell Lines Tested : The compound was tested against several human cancer cell lines including breast (MX-1), pancreatic (Capan-1), and prostate cancer cells.
- IC50 Values : The IC50 values for growth inhibition ranged from 0.3 nM to 5 nM, indicating potent activity against these cell lines.
In Vivo Studies
Animal models have also been utilized to assess the therapeutic potential of this compound:
- In a xenograft model using MX-1 breast cancer cells, significant tumor reduction was observed following treatment with the compound.
- The compound demonstrated good tolerability with minimal side effects noted during the study.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- PARP Inhibitors : Compounds structurally related to thiazolo-triazoles have been shown to inhibit PARP enzymes effectively, which is crucial in cancer treatment strategies targeting DNA repair mechanisms.
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutic agents like cisplatin enhances its antitumor efficacy, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What are the key steps in synthesizing 5-((3-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Functionalization of the piperazine moiety, often through nucleophilic substitution using 4-(2-fluorophenyl)piperazine and a bromophenyl precursor.
- Step 3 : Coupling reactions (e.g., Mannich-type reactions) to integrate substituents at the methylthiazole position. Critical conditions include temperature control (60–120°C), solvent selection (DMF or chloroform), and catalysts like triethylamine to optimize yields .
Q. How is the compound’s structural integrity validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and stereochemistry via proton/carbon shifts (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]+ peak at m/z ~580–600) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting impurities from incomplete coupling or side reactions .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial Testing : Agar diffusion assays against Candida albicans or Staphylococcus aureus to assess inhibition zones.
- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine coupling step?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to reduce side reactions .
- Microwave-Assisted Synthesis : Shorten reaction times (10–30 minutes vs. 12–24 hours) and improve regioselectivity .
- Catalyst Screening : Test alternatives to triethylamine, such as DBU, to enhance nucleophilicity of the piperazine nitrogen .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 3-fluorophenyl vs. 4-chlorophenyl analogs) to isolate substituent-specific effects .
Q. How do computational methods aid in elucidating the compound’s mechanism of action?
- Molecular Docking : Predict binding affinities to targets like 14-α-demethylase (PDB: 3LD6) or serotonin receptors using AutoDock Vina .
- Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with active-site residues) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine vs. fluorine) with bioactivity to guide derivative design .
Q. What are the challenges in analyzing the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1.2–7.4) to identify labile bonds (e.g., ester or amide linkages) .
- Oxidative Stress Testing : Expose the compound to H₂O₂ or cytochrome P450 enzymes to simulate metabolic breakdown .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
